2-Isocyanobutane
Overview
Description
2-Isocyanobutane is a chemical compound of interest due to its potential applications in various chemical synthesis processes and materials science. The focus here is on its synthesis, structure, reactions, and properties, providing a foundation for understanding its role in scientific and industrial contexts.
Synthesis Analysis
The synthesis of compounds related to 2-Isocyanobutane, such as isocyanides and isobutanol derivatives, involves multi-component reactions (MCRs) and dehydration of fermented isobutanol. For instance, 4-Isocyanopermethylbutane-1,1,3-triol (IPB) is used in MCRs to produce highly activated N-acylpyrroles, demonstrating the versatility of isocyanobutane derivatives in synthesis (Neves Filho et al., 2012). Additionally, the catalytic dehydration of fermented isobutanol to isobutylene, a platform molecule for synthesizing fuels or chemicals, highlights a route to derivatives of 2-isocyanobutane (Taylor et al., 2010).
Molecular Structure Analysis
The structure of molecules closely related to 2-Isocyanobutane, such as isobutane and its isotopic species, has been extensively studied. Research on isobutane has revealed its belonging to the point group C3v, with detailed structural parameters including bond lengths and angles, providing insights into the molecular geometry that may be similar to 2-Isocyanobutane (Lide, 1960).
Chemical Reactions and Properties
Isocyanides, including those related to 2-Isocyanobutane, participate in diverse chemical reactions, such as the palladium-catalyzed reductive isocyanide insertion, yielding complex structures like polysubstituted pyrroles (Chen et al., 2019). These reactions underscore the reactivity and functional versatility of isocyanobutane derivatives.
Physical Properties Analysis
The physical state and properties of compounds structurally similar to 2-Isocyanobutane, such as 2-methylbutane-1,2,3,4-tetraol , have been investigated to understand their behavior in aerosols, which may provide insights into the physical characteristics of 2-Isocyanobutane under various conditions (Lessmeier et al., 2018).
Chemical Properties Analysis
The study of isobutane and isobutene adsorption on metal-organic frameworks offers insights into the adsorptive behavior and chemical properties of molecules related to 2-Isocyanobutane, suggesting potential applications in separation processes and chemical synthesis (Hartmann et al., 2008).
Scientific Research Applications
Biofuel Production : Isobutane is a potential biofuel. Fermented isobutanol, a related compound, can be catalytically dehydrated to isobutylene, a platform molecule for synthesizing other fuels or chemicals (Taylor, Jenni, & Peters, 2010).
Combustion and Engine Performance : Isobutanol, a related compound, is used as an alternative fuel or blending component for combustion engines. Studies on its combustion characteristics provide insights into the performance of biofuels (Park et al., 2015).
Catalytic Reduction : Isobutane serves in catalytic processes like the lean NO(2) reduction over HZSM-5, a zeolite catalyst. The reaction involves the formation of isocyanate species, which are key intermediates (Ingelsten, Palmqvist, & Skoglundh, 2006).
Allergic Reactions : 2-Amino-2-methyl-1-propanol, a derivative, is used in various applications but may cause allergic contact dermatitis, highlighting the importance of safety considerations in its use (Geier et al., 2019).
Fermentative Production : Isobutene, closely related to isobutane, is a potential bio-based product replacing petrochemical production. Fermentative routes from sugars are explored for this purpose (van Leeuwen et al., 2012).
Chemical Synthesis : 4-Isocyanopermethylbutane-1,1,3-triol (IPB), a derivative, is used in multicomponent reactions for synthesizing various organic compounds (Neves Filho et al., 2012).
Metabolic Engineering for Biofuel : Engineering of microorganisms for the production of isobutanol, a related compound, has been explored for biofuel applications (Bastian et al., 2011).
Environmental Impact and Safety : Studies on isobutane and its derivatives provide insights into environmental safety and potential hazards, informing regulatory and safety practices.
properties
IUPAC Name |
2-isocyanobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-4-5(2)6-3/h5H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMGIBWFZLSMHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377745 | |
Record name | 2-isocyanobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isocyanobutane | |
CAS RN |
14069-89-7 | |
Record name | 2-isocyanobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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